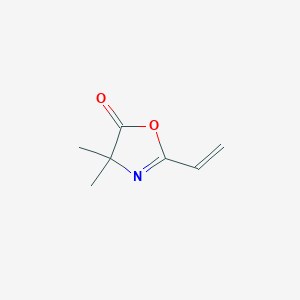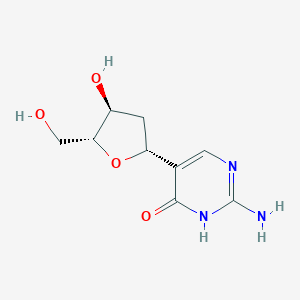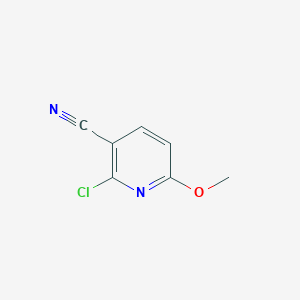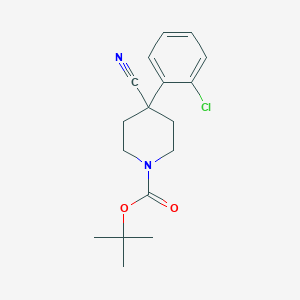
4,4-Dimethyl-2-vinyloxazol-5(4H)-one
Overview
Description
“4,4-Dimethyl-2-vinyloxazol-5(4H)-one” is a chemical compound with the CAS number 29513-26-6 . It has a molecular weight of 139.15 and its IUPAC name is 2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one .
Molecular Structure Analysis
The molecular formula of “4,4-Dimethyl-2-vinyloxazol-5(4H)-one” is C7H9NO2 . The InChI is InChI=1S/C7H9NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H,1H2,2-3H3 and the Canonical SMILES is CC1(C(=O)OC(=N1)C=C)C .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4-Dimethyl-2-vinyloxazol-5(4H)-one” are as follows: it has a melting point of 6°C , a boiling point of 52°C , and a density of 1.04 g/cm3 . The flash point is 48°C . The compound is stored in a freezer, under -20°C .Scientific Research Applications
Chemistry of 2-alkenyl-5(4H)-oxazolones - This study investigates the acid-catalyzed reactions of 4,4-dimethyl-2-vinyl-5(4H)-oxazolone with primary, secondary, and tertiary alcohols, observing different reaction patterns depending on the type of alcohol used. The study provides insights into the chemical behavior of this compound under various conditions (Heilmann et al., 1998).
Cross-Coupling of Alkynes - This paper discusses the use of 4,4-dimethyl-2-vinyloxazol-5(4H)-one in the context of cross-coupling reactions between terminal alkynes and dimethyl acetylenedicarboxylate, highlighting its potential in the synthesis of complex organic compounds (Ito et al., 2007).
Covalently Crosslinked Poly(azlactone) - This research explores the use of Poly(2-vinyl-4,4-dimethyl-2-oxazolin-5-one) in creating three-dimensional networks using bisphenol crosslinkers, demonstrating its utility in polymer science (Wagener & Engle, 1991).
Reactive Poly(2-vinyl-4,4-dimethyl-5-oxazolone) - This study focuses on the synthesis, characterization, and chemical modification of Poly(2-vinyl-4.4-dimethyl-5-oxazolone), providing detailed insights into its chemical properties and potential applications (Guichard et al., 1998).
Synthesis of Nonlinear Optical Properties - The paper explores the synthesis and study of nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, indicating the potential of 4,4-dimethyl-2-vinyloxazol-5(4H)-one in optical applications (Murthy et al., 2010).
properties
IUPAC Name |
2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKBBFSFQAMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=N1)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32241-35-3 | |
| Record name | Poly(2-vinyl-4,4-dimethylazlactone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32241-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20431014 | |
| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-vinyloxazol-5(4H)-one | |
CAS RN |
29513-26-6 | |
| Record name | 2-Vinyl-4,4-dimethylazlactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29513-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-vinyl-2-oxazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)







![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)


![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)
